1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a naphthyl group, a chloro substituent, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:
Formation of the naphthyl ether: The reaction between 1-chloro-2-naphthol and 2-chloroethylamine in the presence of a base such as potassium carbonate to form 1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}amine.
Alkylation of piperazine: The intermediate 1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}amine is then reacted with 4-ethylpiperazine under suitable conditions to yield the desired product.
Formation of oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthyl ethers.
Scientific Research Applications
1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride
- 1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}piperazine
Uniqueness
1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties
Properties
IUPAC Name |
1-[2-(1-chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O.C2H2O4/c1-2-20-9-11-21(12-10-20)13-14-22-17-8-7-15-5-3-4-6-16(15)18(17)19;3-1(4)2(5)6/h3-8H,2,9-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRIDFQQACEPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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